4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features an azidomethyl group attached to a biphenyl structure, which includes a carbonitrile group. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.
Mechanism of Action
Target of Action
It is known to be an impurity in some sartan medications . Sartans, also known as angiotensin II receptor blockers (ARBs), primarily target the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure .
Biochemical Pathways
This system plays a significant role in regulating blood pressure and fluid balance .
Result of Action
In April 2021, 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile, tested positive on two independent Ames tests, suggesting that this compound might be a mutagenic impurity . This means it could potentially cause genetic mutations, increasing the risk of cancer.
Action Environment
The action, efficacy, and stability of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile can be influenced by various environmental factors. These factors could include the manufacturing process of the sartan medications, storage conditions, and the presence of other impurities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the introduction of the azido group to a biphenyl precursor. One common method is the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carbonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Various substituted biphenyl derivatives.
Reduction: 4’-(aminomethyl)-[1,1’-biphenyl]-2-carbonitrile.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-(4’-(azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Another azido-containing biphenyl compound used in pharmaceutical synthesis.
4’-(bromomethyl)-[1,1’-biphenyl]-2-carbonitrile: A precursor in the synthesis of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile.
Uniqueness
4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. Its azido group allows for a wide range of modifications, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
133690-91-2 |
---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.3 |
Purity |
99 |
Origin of Product |
United States |
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